ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is characterized by the presence of a thiophene ring substituted with ethyl, 3,4-dimethoxybenzoyl, and 4-methylphenyl groups, making it a molecule of interest for researchers.
Preparation Methods
The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzoic acid with 4-methylphenylthiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Comparison with Similar Compounds
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-3-carboxylate derivatives: Known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-5-29-23(26)20-17(15-8-6-14(2)7-9-15)13-30-22(20)24-21(25)16-10-11-18(27-3)19(12-16)28-4/h6-13H,5H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXCMSURJQWNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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